

Dihydrosamidin: A Potential Modulator of Energy Metabolism in Ischemic-Reperfusion Injury

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Compound of Interest

Compound Name: Dihydrosamidin

Cat. No.: B1219024

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Introduction

Dihydrosamidin (DHS), a khellactone 3'-O-isovaleroyl-4'-O-acetyl ester, is a natural compound found in plants of the Apiaceae family, notably in *Phlojodicarpus komarovii* at concentrations as high as 95 mg/g.[1][2] While relatively underexplored in biomedical research, recent studies have highlighted its potential neuroprotective effects, particularly its influence on energy metabolism and antioxidant pathways following cerebral ischemia-reperfusion injury.[1][2] This technical guide provides a comprehensive overview of the current understanding of **Dihydrosamidin**'s role in energy metabolism, detailing its effects on key metabolic enzymes and pathways, and outlining the experimental protocols used in its investigation.

Chemical and Physical Properties

Dihydrosamidin is classified as a coumarin.[3] Its chemical and physical properties are summarized in the table below.

Property	Value
Molecular Formula	C21H24O7
Molecular Weight	388.42 g/mol
Synonyms	Samidin, dihydro-; "[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbutanoate"[3]
CAS Number	6005-18-1[3]
ChEMBL ID	CHEMBL3039391[4]

Role in Energy Metabolism

Dihydrosamidin has been shown to modulate key aspects of energy metabolism, particularly in the context of cerebral ischemia-reperfusion injury in animal models.[1][2] Its primary effects are centered on enhancing both glycolysis and oxidative phosphorylation, thereby potentially improving cellular energy status in compromised tissues.

Effects on Glycolysis and Oxidative Phosphorylation

Studies have demonstrated that administration of **Dihydrosamidin** influences energy metabolism by:

- Reducing lactate levels.[1][2]
- Enhancing the activity of pyruvate kinase.[1][2]
- Increasing the activities of NADH dehydrogenase and succinate dehydrogenase in brain cells.[1][2]

These effects suggest a promotion of both the glycolytic pathway and the mitochondrial electron transport chain, leading to more efficient energy production.

The following table summarizes the quantitative effects of **Dihydrosamidin** on key enzymes involved in energy metabolism as observed in a rat model of cerebral ischemia-reperfusion injury.

Enzyme/Metabolite	Effect of Dihydrosamidin Administration
Lactate	Reduced
Pyruvate Kinase	Enhanced Activity
NADH Dehydrogenase	Increased Activity
Succinate Dehydrogenase	Increased Activity

Antioxidant Properties

In addition to its direct effects on energy metabolism, **Dihydrosamidin** exhibits significant antioxidant activity.^{[1][2]} It has been shown to reduce levels of malondialdehyde, a marker of lipid peroxidation, while increasing the activities of several key antioxidant enzymes and the levels of reduced glutathione.^{[1][2]}

Antioxidant Marker/Enzyme	Effect of Dihydrosamidin Administration
Malondialdehyde	Reduced Levels
Superoxide Dismutase	Increased Activity
Catalase	Increased Activity
Glutathione Reductase	Increased Activity
Glutathione Peroxidase	Increased Activity
Reduced Glutathione	Increased Levels

Experimental Protocols

The primary in-vivo studies investigating the effects of **Dihydrosamidin** on energy metabolism have utilized a rat model of cerebral ischemia-reperfusion.

Animal Model and Ischemia Induction

- Animal Model: Wistar rats.^[1]
- Ischemia Induction: Bilateral transient occlusion of the common carotid artery.^{[1][2]}

Dosing and Administration

- Dosage: 80 mg/kg.[1][2]
- Administration Route: Not specified in the abstract.

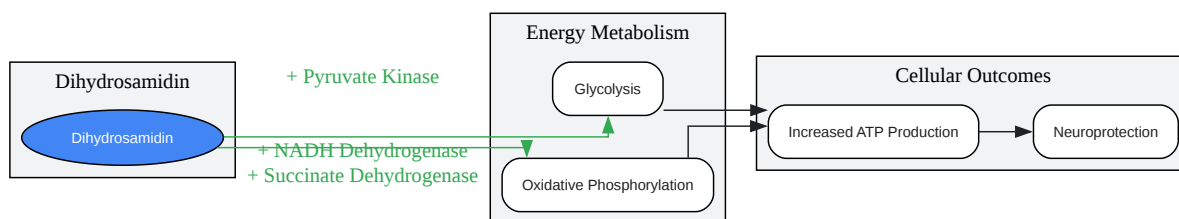
Biochemical Analyses

- Energy Metabolism: The activities of pyruvate kinase, NADH dehydrogenase, and succinate dehydrogenase were measured in brain cells. Lactate levels were also quantified.[1][2]
- Antioxidant Status: Levels of malondialdehyde and reduced glutathione, as well as the activities of superoxide dismutase, catalase, glutathione reductase, and glutathione peroxidase, were measured in brain homogenate.[1][2]
- Neurotrophic Factors: Levels of neurotrophic factors and vascular endothelial growth factor A were measured in brain lysate.[1][2]
- Neuronal Death Marker: Neuron-specific enolase levels were measured in the blood serum.[1][2]

Signaling Pathways and Mechanisms of Action

The available data suggests that **Dihydrosamidin** exerts its neuroprotective effects through a multi-faceted mechanism involving the modulation of energy metabolism and enhancement of antioxidant defenses.

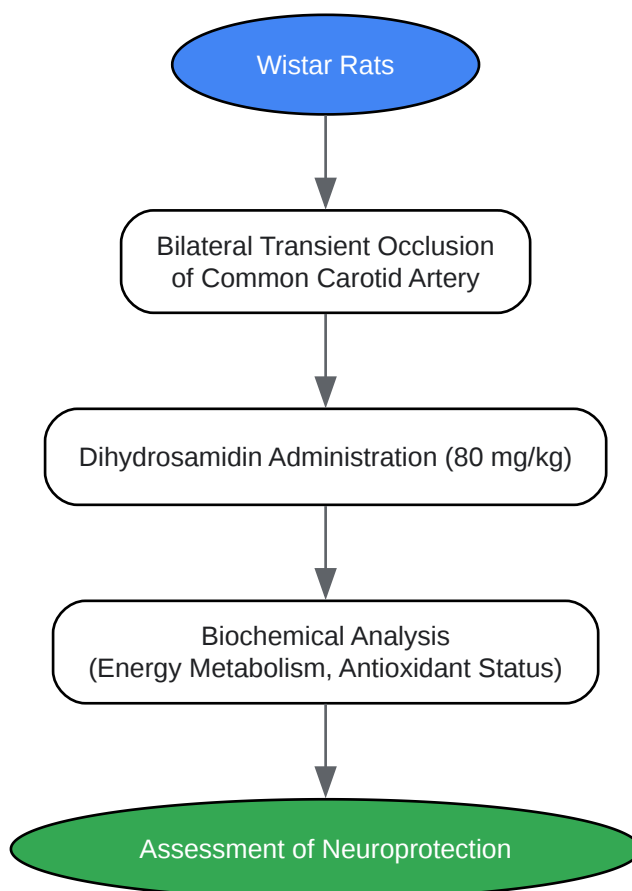
The following diagram illustrates the proposed mechanism of action of **Dihydrosamidin** in the context of energy metabolism during ischemia-reperfusion injury.



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Caption: Proposed mechanism of **Dihydrosamidin** on energy metabolism.

The following workflow outlines the experimental design used to evaluate the effects of **Dihydrosamidin**.



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References

- 1. Dihydrosamidin: the basic khellactone ester derived from Phlojodicarpus komarovii and its impact on neurotrophic factors, energy and antioxidant metabolism after rat cerebral ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dihydrosamidin | C₂₁H₂₄O₇ | CID 442128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Compound: DIHYDROSAMIDIN (ChEMBL3039391) - ChEMBL [ebi.ac.uk]
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